Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
Overview
Description
Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- is a chemical compound with the molecular formula C14H11N5OS It is known for its unique structure, which includes a tetrazole ring, a sulfur atom, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- typically involves the reaction of 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)aniline with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-: Similar structure but with a benzamide group instead of a propanamide group.
Propanamide, N-[3-(2,5-dihydro-5-oxo-1H-tetrazol-1-yl)phenyl]-: Similar structure but with an oxygen atom instead of a sulfur atom in the tetrazole ring.
Uniqueness
Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- is unique due to the presence of the sulfur atom in the tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-2-9(16)11-7-4-3-5-8(6-7)15-10(17)12-13-14-15/h3-6H,2H2,1H3,(H,11,16)(H,12,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZXKVOIPGGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424698 | |
Record name | Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128978-14-3 | |
Record name | Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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